Paliperidone Carboxylate Impurity is a chemical compound associated with the antipsychotic medication paliperidone, which is primarily used for the treatment of schizophrenia and schizoaffective disorder. This impurity is significant in pharmaceutical formulations, particularly in ensuring the quality and safety of paliperidone products. Its chemical structure is denoted by the formula and it has a molecular weight of approximately 470.49 g/mol .
Paliperidone Carboxylate Impurity arises during the synthesis of paliperidone, which itself is derived from risperidone, a widely used atypical antipsychotic. The impurity can be generated through various synthetic routes and may affect the pharmacological properties of the final product, making its identification and quantification essential in drug development and quality control .
In terms of classification, Paliperidone Carboxylate Impurity falls under the category of pharmaceutical impurities. It is characterized as a secondary metabolite that can emerge during the manufacturing process of paliperidone. Understanding its classification helps in regulatory compliance and ensures that pharmaceutical products meet safety standards.
The synthesis of Paliperidone Carboxylate Impurity typically involves several chemical reactions that occur during the production of paliperidone. Various methods have been documented, including:
The synthesis often employs techniques such as liquid chromatography coupled with mass spectrometry for the identification and quantification of impurities. For instance, high-performance liquid chromatography (HPLC) is commonly used to separate and analyze the components in a sample .
The molecular structure of Paliperidone Carboxylate Impurity consists of a complex arrangement of atoms that contributes to its chemical behavior. The compound features:
The structural representation can be visualized using software tools that model molecular geometry based on its chemical formula . Detailed structural data can be accessed through databases such as PubChem .
Paliperidone Carboxylate Impurity may participate in various chemical reactions, particularly those involving hydrolysis or oxidation. These reactions can influence the stability and efficacy of paliperidone formulations.
Studies have highlighted specific reaction pathways that lead to the formation of this impurity during paliperidone synthesis. For example, reactions involving intermediates during the synthesis process can yield both desired products and unwanted impurities like Paliperidone Carboxylate .
Relevant analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are employed to characterize these properties .
Paliperidone Carboxylate Impurity serves several important roles in scientific research:
Understanding this impurity's characteristics aids researchers and pharmaceutical developers in creating safer and more effective medications for mental health disorders.
Paliperidone Carboxylate Impurity refers specifically to 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl stearate hydrochloride, identified by CAS number N/A and molecular formula C~41~H~57~FN~4~O~4~·HCl (molecular weight: 688.9 + 36.5 g/mol) [6] [8]. The impurity features:
The structural relationship between paliperidone, its palmitate prodrug, and the carboxylate impurity is shown below:
Table 1: Structural Characteristics of Paliperidone Carboxylate Impurity
Characteristic | Specification |
---|---|
IUPAC Name | 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl stearate hydrochloride |
Molecular Formula | C~41~H~57~FN~4~O~4~·HCl |
Molecular Weight | 688.9 (free base) + 36.5 (HCl) |
Key Functional Groups | Benzoisoxazole, piperidine, pyridopyrimidinone, stearate ester, hydrochloride |
SMILES Notation | CCCCCCCCCCCCCCCCCC(OC1=CC=CN(C1=NC(C)=C2CCN3CCC(C4=NOC5=CC(F)=CC=C45)CC3)C2=O.Cl |
Spectral Signatures | FT-IR: 1740 cm⁻¹ (ester carbonyl), 1610 cm⁻¹ (aromatic C=C); MS: m/z 688.9 [M]⁺ |
This impurity typically emerges during prodrug synthesis when paliperidone reacts with stearoyl chloride (or equivalent activating agents) under esterification conditions. The long aliphatic chain contributes to its high lipophilicity (logP >7), distinguishing it chromatographically from paliperidone (logP ~2.9) and facilitating HPLC separation [1] [6] [8].
Process-Related Origins
In paliperidone palmitate manufacturing, carboxylate impurities form via:
The impurity profile is highly process-dependent, with key determinants including:
Table 2: Manufacturing Controls to Limit Carboxylate Impurity Formation
Process Parameter | Risk to Impurity Formation | Control Strategy |
---|---|---|
Acylating Agent Purity | High | ≤98% stearic acid; ≤0.1% free Cl⁻ |
Reaction Temperature | High | 25-30°C; ±2°C monitoring |
Catalyst Concentration | Moderate | ≤0.5 eq. dimethylaminopyridine |
Purification Method | Critical | Gradient crystallization (heptane:ethyl acetate) |
Degradation Pathways
Though primarily process-related, carboxylate impurities may also arise via:
Accelerated stability studies (40°C/75% RH) show <0.15% formation in paliperidone palmitate nanosuspensions over 6 months, confirming relative stability once purified. Analytical monitoring is nevertheless essential due to the impurity’s potential to compromise nanocrystal stability in long-acting injectables [4].
Paliperidone Carboxylate Impurity falls under ICH Q3A(R2) (drug substance) and Q3B(R2) (drug product) guidelines requiring:
For genotoxicity assessment per ICH M7:
Table 3: ICH-Based Impurity Classification and Control
Parameter | ICH Q3A(R2) Drug Substance | ICH Q3B(R2) Drug Product | Carboxylate Impurity Status |
---|---|---|---|
Reporting Threshold | 0.05% | 0.05% | Required |
Identification Threshold | 0.10% or 1.0mg/day (lower) | 0.10% or 1.0mg/day | Above threshold |
Qualification Threshold | 0.15% or 1.0mg/day | 0.15% or 1.0mg/day | Non-qualified (process-controlled) |
Specification Limit | Not specified | ≤0.15% | Typically ≤0.10% |
Analytical control employs validated HPLC-UV methods with:
The impurity’s control strategy typically combines:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: